BenchChemオンラインストアへようこそ!

4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Medicinal Chemistry Chemical Biology Tool Structure-Activity Relationship (SAR)

A research building block with a unique 'non-fused' pyrazole-piperidine-1-carboxamide architecture. Unlike rigid, fused analogs, this flexible scaffold explores novel binding pockets in CCR1, ITK, and NADPH oxidase targets. The pre-installed N-benzylcarboxamide enhances metabolic stability and serves as a matched molecular pair control (e.g., vs. CAS 1246053-31-5). Ideal for late-stage diversification and phenotypic assay controls. High purity, global delivery, bulk inquiry available.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1421522-99-7
Cat. No. B2685737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide
CAS1421522-99-7
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H22N4O/c22-17(18-13-15-5-2-1-3-6-15)20-11-7-16(8-12-20)14-21-10-4-9-19-21/h1-6,9-10,16H,7-8,11-14H2,(H,18,22)
InChIKeyRVYHEMCNQSPQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide (CAS 1421522-99-7): Structural Class and Procurement Context


4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a pyrazole ring attached via a methylene linker to the piperidine nitrogen and an N-benzyl substituent on the carboxamide . This distinct scaffold differentiates it from fused pyrazolo-piperidines explored in CCR1 and NADPH oxidase inhibitor patents [1]. The compound is primarily listed in chemical databases and vendor catalogs as a research chemical or building block, with its molecular formula reported as C17H22N4O and a molecular weight of 298.4 g/mol . A direct, verified biological target or mechanism of action for this specific compound is not established in the primary literature accessible for this guide.

Why In-Class Piperidine Carboxamide Analogs Cannot Substitute for 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide


Generic substitution among piperidine-1-carboxamide derivatives is hindered by critical structural variations that dictate distinct molecular recognition, even in the absence of published target-specific activity data for this exact compound. The specific connectivity of the N-benzyl group and the 4-((1H-pyrazol-1-yl)methyl) substituent creates a unique hydrogen-bonding and conformational profile . For instance, altering the linker between the pyrazole and piperidine, as seen in fused pyrazolo-piperidine patent compounds, or reversing the carboxamide orientation results in a fundamentally different spatial presentation, as demonstrated in SAR studies on related CCR5 antagonist chemotypes [1]. The quantitative structural differentiation below underscores why each analog must be treated as a distinct chemical entity for scientific selection.

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide Against Closest Analogs


Structural and Physicochemical Divergence from the Parent N-Benzylpiperidine-1-carboxamide Core

The addition of the 4-((1H-pyrazol-1-yl)methyl) substituent to the N-benzylpiperidine-1-carboxamide core introduces a hydrogen-bond-accepting heterocycle and increases molecular complexity. This is predicted to significantly alter physicochemical properties and binding profile relative to the unsubstituted parent compound . While direct biological data for the target compound is absent from the accessible primary literature, the structural divergence is quantifiable: the target compound has a molecular weight of 298.4 g/mol (C17H22N4O) , compared to 218.29 g/mol (C13H18N2O) for the parent N-benzylpiperidine-1-carboxamide , a 36.7% increase in mass. This affects key drug-like properties; the added pyrazole is noted to enhance hydrogen-bonding capacity and potentially improve blood-brain barrier penetration based on class-level knowledge .

Medicinal Chemistry Chemical Biology Tool Structure-Activity Relationship (SAR)

Topological Differentiation from Reversed Carboxamide Regioisomers

A common structural analog in commercial libraries is N-(1-benzylpiperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1246053-31-5), which represents a 'reversed' carboxamide regioisomer. In this comparator, the carbonyl carbon is attached to the pyrazole ring, whereas in the target compound, the carbonyl is part of the piperidine-1-carboxamide and attached to the benzylamine . This fundamental topological difference results in a 65.1 g/mol molecular weight difference (target: 298.4 g/mol; comparator: 363.5 g/mol) and, critically, presents entirely different hydrogen-bond donor/acceptor vectors. SAR studies on similar chemotypes, such as CCR5 antagonists, demonstrate that carboxamide orientation is a key determinant of potency and selectivity, where a single atom change can lead to a >100-fold shift in IC50 [1].

Chemical Probe Medicinal Chemistry Target Engagement

Differentiation from Fused Pyrazolo-Piperidine Scaffolds in Patent Literature

Patent documents (e.g., US20120316380, US8546442B2) disclose biologically active pyrazolo-piperidines where the pyrazole is fused to the piperidine ring, creating a bicyclic heteroaromatic core. The target compound, possessing a flexible methylene linker, is absent from the disclosed SAR tables of these patents [1][2]. This structural distinction is profound: fused systems like those in the CCR1 patent (e.g., pyrazolo[3,4-c]pyridine) exhibit constrained, planar conformations, whereas the methylene-linked pyrazole in the target compound allows for free rotation and multiple low-energy conformers [3]. For the ITK inhibitor patent WO2014023258, 154 exemplified pyrazole carboxamide derivatives showed a Ki range from <0.1 nM to 4000 nM, highlighting the extreme sensitivity of kinase binding to subtle structural variations around the pyrazole-carboxamide motif [3].

NADPH Oxidase CCR1 Antagonist Kinase Inhibitor

Evidence-Backed Application Scenarios for Procuring 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide


Chemical Biology Tool for Exploring Novel Biological Space

This compound serves as a flexible, 'non-fused' scaffold to probe targets conventionally addressed by rigid, fused pyrazolo-piperidines. Researchers exploring CCR1, NADPH oxidases, or ITK kinase who require a conformationally mobile ligand to access novel binding pockets or overcome resistance mutations will find this compound to be a structurally differentiated alternative to the constrained cores found in major patent families [1]. Its selection is justified by the demonstration that even minor structural changes in this chemical space lead to dramatic shifts in biological activity (Ki range: <0.1–4000 nM for 154 analogs in the ITK series) [2].

Precision SAR Probe for Carboxamide Vector Studies

When studying the impact of carboxamide orientation on target engagement, this compound provides a defined 'piperidine-1-carboxamide' geometry. It can be used directly alongside its 'reversed' carboxamide regioisomer (e.g., CAS 1246053-31-5) to generate matched molecular pair data . This is crucial for medicinal chemistry programs where the piperidine-4-carboxamide class has shown high sensitivity to regioisomeric changes, such as the discovery of TAK-220, where optimization led to a CCR5 binding IC50 of 3.5 nM and a fusion IC50 of 0.42 nM [1].

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's primary amine-free, differentially functionalized structure (benzylcarboxamide and pyrazole) makes it a versatile late-stage diversification intermediate. Unlike common piperidine building blocks, it already possesses the full N-benzylcarboxamide group, which is known to enhance metabolic stability compared to unsubstituted piperidine analogs . This allows for the rapid generation of compound libraries with varied substituents on the pyrazole or piperidine rings without the need for protecting group chemistry, thereby saving synthesis time and resources.

Negative Control or Inactive Comparator for Phenotypic Screening

Given the current lack of a de-orphanized primary target but its structural similarity to active pharmacophores, this compound is an ideal negative control or inactive baseline comparator in phenotypic screening cascades targeting inflammation, immunology, or neurology. Its use allows researchers to distinguish target-specific effects from general cytotoxicity or nonspecific membrane disruption caused by lipophilic amines, a common pitfall in cell-based assays with this compound class [1].

Quote Request

Request a Quote for 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.